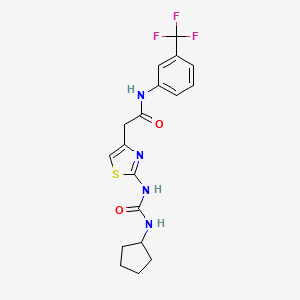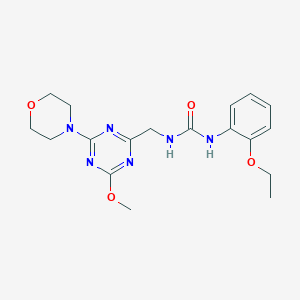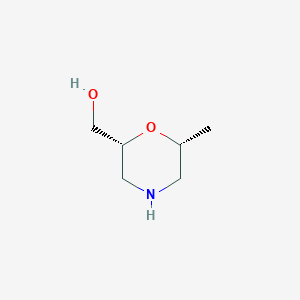
((2R,6R)-6-Methylmorpholin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,6R)-6-Methylmorpholin-2-yl)methanol is a chemical substance that has been studied for its potential applications . It is also known as (2R,6R)-hydroxynorketamine (HNK) .
Synthesis Analysis
The synthesis of(2R,6R)-hydroxynorketamine (HNK) includes the preparation of (R)-norketamine via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Molecular Structure Analysis
The molecular structure ofThis compound contains total 31 bond(s); 11 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 primary alcohol(s) . Chemical Reactions Analysis
The compound(2R,6R)-hydroxynorketamine (HNK) has been studied for its effects on the expression of protein in the hippocampus of depressed mice . The compound was administered once a day in the morning for 7 days, and the drug was subsequently discontinued for 7 days .
科学的研究の応用
Industrial Biotechnology Applications
Methanol, a simple alcohol, serves as a key building block in the chemical industry, synthesized from either petrochemical or renewable resources. It is a foundational molecule for bioprocess technology, notably in large-scale single-cell protein production. Recent advancements in genomics and genetic engineering have expanded the potential of methylotrophic bacteria, organisms that can metabolize methanol, for producing fine and bulk chemicals. These developments highlight the feasibility of economically competitive bioprocesses using methanol as an alternative carbon source, integrating biological, technical, and economic considerations (Schrader et al., 2009).
Chemical Synthesis Applications
Methanol is recognized for its role as a green and sustainable methylating agent, forming C-C and C-N bonds through borrowing hydrogen methodology. This is demonstrated in reactions like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, employing methanol both as a C1 synthon and an H2 source. Such processes underscore methanol's utility in organic synthesis, enabling the creation of pharmaceutical agents and key intermediates in a clean and cost-competitive manner (Sarki et al., 2021).
Energy and Fuel Applications
In the context of renewable energy, methanol's high octane number and clean-burning properties make it an attractive fuel. The conversion of CO2 to methanol presents a method to reduce CO2 emissions significantly, with methanol production serving as a convenient carrier for hydrogen storage and conservation. This positions methanol as a promising substrate for direct methanol fuel cells (DMFC), highlighting its potential in the production of hydrogen and dimethyl ether (DME), among other applications (Dalena et al., 2018).
作用機序
Target of Action
The primary target of ((2R,6R)-6-Methylmorpholin-2-yl)methanol, also known as (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), is the N-methyl-D-aspartate receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R,6R)-HNK interacts with its targets by enhancing the efficacy of synaptic transmission . It does this by potentiating the activity of the hippocampus, a region of the brain involved in learning and memory . This potentiation leads to changes in neural circuits that underlie distinct cognitive domains .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes the metabolites associated with fundamental mitochondrial functions such as the tricarboxylic acid (TCA) cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .
Pharmacokinetics
It is known that the compound is a metabolite of ketamine, suggesting that it is produced in the body following the administration of ketamine
Result of Action
The action of (2R,6R)-HNK results in enduring alterations in the function of AMPA receptors and synaptic plasticity in brain regions involved in reward . It also has differential effects on explicit and implicit memory, possibly reflecting the unique mechanisms by which (2R,6R)-HNK alters the functional integrity of neural circuits .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of (2R,6R)-HNK . .
Safety and Hazards
将来の方向性
The compound (2R,6R)-hydroxynorketamine (HNK) is being studied for its potential applications in treating depression . These findings provide novel insight regarding (2R,6R)-HNK's acute mechanism of action, and may inform novel antidepressant drug mechanisms that could yield superior efficacy, safety, and tolerability .
生化学分析
Biochemical Properties
((2R,6R)-6-Methylmorpholin-2-yl)methanol interacts with various enzymes, proteins, and other biomolecules. It has been found to significantly change the expression of 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to activate extracellular signal-regulated kinase 1/2 (ERK1/2), mechanistic target of rapamycin (mTOR), and p70S6 kinase 1 (S6K1)/ribosomal protein S6 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have both immediate and long-term effects on cellular function . It has been reported to cause a rapid and persistent potentiation of AMPAR-mediated Schaffer collateral (SC)-CA1 fEPSPs in rat hippocampal slices .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been found to exert antidepressant effects at a lower dose in the presence of cytochrome P450 (CYP) inhibitors than in their absence .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found to elicit significant changes in metabolites and associated pathways implicated in fundamental mitochondrial functions .
特性
IUPAC Name |
[(2R,6R)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUNMFUEXOEXSZ-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

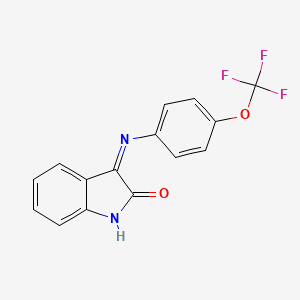
![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)
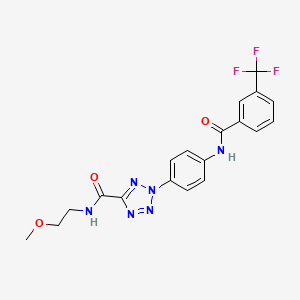
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)

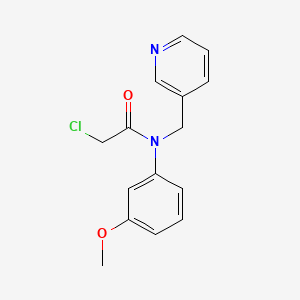

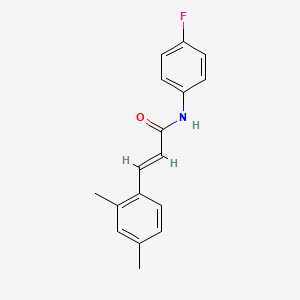
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)
